Cas no 62248-88-8 (Benzene, 1-(2-nitroethenyl)-4-phenoxy-)
62248-88-8 structure
Product Name:Benzene, 1-(2-nitroethenyl)-4-phenoxy-
CAS No:62248-88-8
MF:C14H11NO3
MW:241.242043733597
CID:452476
PubChem ID:54104165
Update Time:2025-04-19
Benzene, 1-(2-nitroethenyl)-4-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(2-nitroethenyl)-4-phenoxy-
- 1-(2-nitroethenyl)-4-phenoxybenzene
- 1-((E)-2-nitro-vinyl)-4-phenoxy-benzene
- Benzene,1-(2-nitroethenyl)-4-phenoxy
- Phenyl-[4-(2t-nitro-vinyl-(1r))-phenyl]-aether
- phenyl-[4-(2t-nitro-vinyl-(1r))-phenyl]-ether
- 62248-88-8
- DTXSID70709058
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- Inchi: 1S/C14H11NO3/c16-15(17)11-10-12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-11H
- InChI Key: NCOKGFBCWSFFLL-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(C=C[N+](=O)[O-])=CC=1
Computed Properties
- Exact Mass: 241.07400
- Monoisotopic Mass: 241.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.8
- Topological Polar Surface Area: 55A^2
Experimental Properties
- PSA: 55.05000
- LogP: 4.24950
Benzene, 1-(2-nitroethenyl)-4-phenoxy- Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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